Tert-butyl-dimethyl-(tributylstannylmethoxy)silane
Overview
Description
Tert-butyl-dimethyl-(tributylstannylmethoxy)silane is an organosilicon compound with the molecular formula C19H44OSiSn. It is a colorless liquid that is soluble in organic solvents such as chloroform, dichloromethane, and methanol . This compound is used as an intermediate in organic synthesis, particularly in the preparation of other organosilicon compounds and in the field of medicinal chemistry .
Mechanism of Action
Target of Action
Tert-butyl-dimethyl-(tributylstannylmethoxy)silane is a complex organometallic compound. It is known to be an intermediate in synthesizing hydroxytolyl mephedrone hydrochloride , which suggests that its targets could be related to the pathways affected by this compound.
Biochemical Pathways
As an intermediate in the synthesis of Hydroxytolyl Mephedrone Hydrochloride , it may be involved in the pathways related to the metabolism of this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
Tert-butyl-dimethyl-(tributylstannylmethoxy)silane can be synthesized through the reaction of tert-butyl-dimethylsilyl chloride with tributylstannylmethanol in the presence of a base such as triethylamine . The reaction is typically carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation and moisture interference. The reaction mixture is stirred at room temperature for several hours until the reaction is complete.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The product is then purified through distillation or chromatography to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl-dimethyl-(tributylstannylmethoxy)silane undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the tributylstannyl group is replaced by other nucleophiles.
Oxidation Reactions: It can be oxidized to form the corresponding silanol or siloxane derivatives.
Reduction Reactions: The compound can be reduced to form simpler organosilicon compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include halides, alkoxides, and amines. The reactions are typically carried out in polar aprotic solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF) at room temperature or slightly elevated temperatures.
Oxidation Reactions: Reagents such as hydrogen peroxide or peracids are used under mild conditions to achieve oxidation.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used in anhydrous solvents.
Major Products Formed
Substitution Reactions: The major products are organosilicon compounds with different functional groups replacing the tributylstannyl group.
Oxidation Reactions: The major products are silanol or siloxane derivatives.
Reduction Reactions: The major products are simpler organosilicon compounds with reduced functional groups.
Scientific Research Applications
Tert-butyl-dimethyl-(tributylstannylmethoxy)silane has several scientific research applications, including:
Biology: The compound is used in the modification of biomolecules and in the study of biological processes involving silicon-containing compounds.
Medicine: It is used in the development of silicon-based drugs and in the study of drug delivery systems.
Comparison with Similar Compounds
Similar Compounds
Tert-butyl-dimethylsilyl chloride: A precursor used in the synthesis of tert-butyl-dimethyl-(tributylstannylmethoxy)silane.
Tributylstannylmethanol: Another precursor used in the synthesis of this compound.
Tert-butyl-dimethylsilanol: A related compound that can be formed through the oxidation of this compound.
Uniqueness
This compound is unique due to the presence of both the tributylstannyl and tert-butyl-dimethylsilyl groups. This combination provides unique steric and electronic properties that influence its reactivity and make it a valuable intermediate in organic synthesis .
Properties
IUPAC Name |
tert-butyl-dimethyl-(tributylstannylmethoxy)silane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H17OSi.3C4H9.Sn/c1-7(2,3)9(5,6)8-4;3*1-3-4-2;/h4H2,1-3,5-6H3;3*1,3-4H2,2H3; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NEEXQGDUHZOKTE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)CO[Si](C)(C)C(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H44OSiSn | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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